molecular formula C18H11NO4 B12606852 4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione CAS No. 918621-15-5

4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B12606852
CAS No.: 918621-15-5
M. Wt: 305.3 g/mol
InChI Key: ATFIHYDTYUPWTE-UHFFFAOYSA-N
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Description

4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features both indole and indene moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Formation of the Indene Moiety: The indene ring can be synthesized from a suitable aromatic precursor through cyclization reactions.

    Coupling of Indole and Indene: The final step involves coupling the indole and indene moieties under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole nitrogen.

    Reduction: Reduction reactions could target the carbonyl groups in the indene and indole moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Interaction with enzymes, receptors, or other proteins.

    Pathways: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan or serotonin.

    Indene Derivatives: Compounds like indene or indanone.

Uniqueness

The uniqueness of 4-Methoxy-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione lies in its combined indole and indene structure, which might confer unique biological activities or chemical reactivity compared to simpler analogs.

Properties

CAS No.

918621-15-5

Molecular Formula

C18H11NO4

Molecular Weight

305.3 g/mol

IUPAC Name

4-methoxy-2-(3-oxoindol-2-yl)indene-1,3-dione

InChI

InChI=1S/C18H11NO4/c1-23-12-8-4-6-10-13(12)18(22)14(16(10)20)15-17(21)9-5-2-3-7-11(9)19-15/h2-8,14H,1H3

InChI Key

ATFIHYDTYUPWTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(C2=O)C3=NC4=CC=CC=C4C3=O

Origin of Product

United States

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